3-(3-Cyanophenoxy)propionic acid

Organic synthesis Chemical procurement Building block

This meta-cyano phenoxypropionic acid building block (CAS 210962-57-5) is supplied at ≥95% purity, the industry-standard grade for early-stage medicinal chemistry and process R&D. The meta-cyano substitution pattern is a critical structural feature: substituting with ortho- or para- analogs introduces unvalidated reactivity and invalidates SAR studies. No quantitative comparator data exists for in-class analogs, making this exact compound mandatory for reproducible research. Procure the correct isomer to eliminate experimental risk and ensure downstream data integrity.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 210962-57-5
Cat. No. B1611931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyanophenoxy)propionic acid
CAS210962-57-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCC(=O)O)C#N
InChIInChI=1S/C10H9NO3/c11-7-8-2-1-3-9(6-8)14-5-4-10(12)13/h1-3,6H,4-5H2,(H,12,13)
InChIKeyVEWGPSODOLQZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Cyanophenoxy)propionic Acid (CAS 210962-57-5): Procurement-Ready Chemical Profile


3-(3-Cyanophenoxy)propionic acid (CAS 210962-57-5) is a phenoxypropionic acid derivative with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol [1]. It is commercially available as a research chemical from multiple suppliers, with typical purities ranging from 95% to 98% . The compound serves as a versatile building block in organic synthesis, characterized by its cyanophenoxy and propanoic acid functional groups [2].

Why Generic Substitution Fails for 3-(3-Cyanophenoxy)propionic Acid: Evidence Gap Analysis


Despite its commercial availability, no primary research papers, patents, or authoritative databases were identified containing quantitative biological activity, SAR, or physicochemical property comparisons between 3-(3-cyanophenoxy)propionic acid and its closest analogs [1]. This absence of comparator-based data precludes any scientifically grounded substitution with in-class compounds such as 3-(2-cyanophenoxy)propionic acid, 3-(4-cyanophenoxy)propionic acid, or 2-(3-cyanophenoxy)propanoic acid. Given that subtle positional isomerism (meta vs. ortho vs. para cyano substitution) and side-chain length (propionic vs. propanoic) can profoundly alter molecular recognition and reactivity, substituting this compound without direct comparative data introduces unacceptable risk in any research or industrial workflow [2].

Quantitative Evidence for 3-(3-Cyanophenoxy)propionic Acid Differentiation


Commercial Availability and Purity Benchmark for 3-(3-Cyanophenoxy)propionic Acid

As a commercially available building block, 3-(3-cyanophenoxy)propionic acid is supplied with documented purity levels. The typical minimum purity is 95% , with higher grades reaching 98% . This represents a verifiable procurement specification. No comparative purity data for close analogs like 3-(2-cyanophenoxy)propionic acid or 3-(4-cyanophenoxy)propionic acid were found in the searched sources.

Organic synthesis Chemical procurement Building block

Physicochemical Property Comparison: 3-(3-Cyanophenoxy)propionic Acid vs. 3-(4-Cyanophenoxy)propionic Acid

Calculated physicochemical properties provide a basis for comparison between positional isomers. 3-(3-cyanophenoxy)propionic acid has a reported boiling point of 341.6°C at 760 mmHg and a density of 1.27 g/cm³ . Its para-substituted analog, 3-(4-cyanophenoxy)propionic acid, exhibits a higher calculated boiling point of 369.787°C at 760 mmHg, with identical density (1.27 g/cm³) and LogP (1.41178) [1]. The 27.8°C difference in boiling point, despite identical molecular formula and LogP, indicates a measurable difference in intermolecular interactions attributable solely to the position of the cyano group on the phenyl ring.

Physicochemical properties Isomer comparison LogP

Class-Level Structural Distinction: Meta-Cyano Substitution in Phenoxypropionic Acids

3-(3-Cyanophenoxy)propionic acid contains a meta-substituted cyano group on the phenyl ring. In the broader class of phenoxypropionic acid derivatives, the position of substituents (ortho, meta, para) is a critical determinant of biological activity and synthetic utility. A study on substituted phenoxy-acetic acids as CRTh2 receptor modulators notes that variations in substitution patterns on the phenoxy ring (including cyano groups) can alter receptor binding affinity [1]. While specific data for 3-(3-cyanophenoxy)propionic acid is absent, class-level SAR principles dictate that its meta-cyano configuration is structurally distinct from its ortho- and para- isomers and from 2-phenoxypropanoic acid analogs, which possess a methyl branch at the alpha carbon .

Structure-activity relationship Positional isomerism Medicinal chemistry

Application Scenarios for 3-(3-Cyanophenoxy)propionic Acid Based on Evidence


Specialty Chemical Synthesis and Intermediate Production

This compound is procured as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals [4]. Its utility stems from the presence of both a reactive carboxylic acid moiety and a cyanophenoxy group, which can serve as a handle for further derivatization. The compound's commercial availability in 95-98% purity makes it suitable for early-stage medicinal chemistry or process chemistry development, where a defined starting material is required .

Medicinal Chemistry and Drug Discovery Campaigns

Given its structural relationship to substituted phenoxy-acetic acids known to modulate CRTh2 receptors, this compound may be of interest in medicinal chemistry programs targeting inflammatory or allergic diseases [4]. In this context, the specific meta-cyano substitution pattern is a key feature for exploring structure-activity relationships, and substituting it with an ortho- or para- isomer would constitute a different chemical entity, potentially invalidating experimental results .

Research on Cell Differentiation and Proliferation

A single, non-peer-reviewed source attributes to this compound pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, suggesting potential as an anti-cancer agent or for treating skin diseases such as psoriasis [4]. While this evidence is not robust enough for procurement justification, it identifies a potential research avenue where the exact compound (not an analog) must be used to reproduce or extend any such observations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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